molecular formula C13H24N2O2 B2526652 Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1887167-87-4

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane

Cat. No.: B2526652
CAS No.: 1887167-87-4
M. Wt: 240.347
InChI Key: WVEPNZWEHKIHOM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

Exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane (CAS: 1363380-67-9) emerged as a structurally unique heterocyclic compound in the early 21st century. Its development is rooted in advancements in bicyclic amine synthesis, particularly methods for stereochemical control in azabicyclo frameworks. The compound was first synthesized through optimized cyclization strategies involving tert-butyl carbamate (Boc) protection and stereoselective amine functionalization. Key milestones include:

Year Development Reference
2006 Patent filings for 9-azabicyclo[3.3.1]nonane derivatives highlight structural analogs
2015 Commercial availability of exo-isomer via chiral resolution techniques
2019 Application in PROTAC (proteolysis-targeting chimera) development for CNS targets

The exo configuration was unambiguously characterized using X-ray crystallography in 2019, confirming the spatial orientation of the 3-amino group relative to the bicyclic core.

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocyclic chemistry:

  • Stereochemical Precision : The exo configuration provides distinct spatial arrangements compared to endo isomers (e.g., CAS 202797-03-3), enabling tailored molecular interactions. Computational studies show a 2.3 Å distance between the Boc-protected N9 and amino N3 groups, creating a rigid binding pocket.

  • Functional Group Synergy :

    • Boc Group: Enhances solubility in polar aprotic solvents (e.g., logP reduction by 1.2 units vs. unprotected analogs).
    • Exo-Amine: Enables regioselective reactions; undergoes acylation 5× faster than endo counterparts due to reduced steric hindrance.
  • Scaffold Modularity : Serves as a precursor for diverse derivatives via:

    • Boc deprotection (TFA/CH₂Cl₂, >90% yield)
    • Amide coupling (EDC/HOBt, 70–85% yield)
    • Reductive alkylation (NaBH₃CN, 60–75% yield)

Table 1: Comparative Properties of Exo vs. Endo Isomers

Property Exo-Isomer (1363380-67-9) Endo-Isomer (202797-03-3)
Melting Point 112–114°C 98–100°C
Specific Rotation [α]D²⁵ +24.3° (c=1, CHCl₃) -18.7° (c=1, CHCl₃)
Solubility in DMSO 82 mg/mL 45 mg/mL
HPLC Retention (C18) 6.2 min 7.8 min

Data sourced from

The compound’s 9-azabicyclo[3.3.1]nonane core shares structural homology with bioactive natural products like himbacine, enabling mimicry of tertiary amine motifs in drug design. Recent applications span:

  • CNS Drug Discovery : Rigid scaffold for dopamine D3 receptor ligands
  • Protein Degraders : Linker component in BET inhibitor PROTACs (DC₅₀ = 12 nM vs. 48 nM for flexible analogs)
  • Catalysis : Chiral ligand in asymmetric hydrogenation (up to 92% ee)

Properties

IUPAC Name

tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPNZWEHKIHOM-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in drug synthesis and other chemical applications.

Scientific Research Applications

Drug Development

One of the primary applications of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is in the development of pharmaceuticals targeting central nervous system disorders, including:

  • Alzheimer's Disease : The compound serves as an intermediate in synthesizing drugs aimed at modulating neurotransmitter systems involved in cognitive function.
  • Parkinson's Disease : Similar to its role in Alzheimer's research, this compound is explored for its potential therapeutic effects on dopamine pathways .

Biological Studies

This compound is also utilized in biological studies to investigate neurotransmitter systems and their roles in various neurological disorders:

  • Neurotransmitter Interaction : Research focuses on how this compound affects neurotransmitter release and uptake, providing insights into potential therapeutic strategies for conditions like depression and anxiety .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex nitrogen-containing heterocycles:

  • Ligand Development : The compound's unique structure allows it to be explored as a ligand in catalytic processes, potentially leading to catalysts with tailored reactivity .
  • Synthesis of Bioactive Compounds : It has been shown to facilitate the synthesis of various biologically active molecules, enhancing the development of new pharmaceuticals .

Case Study 1: Synthesis of Monoamine Reuptake Inhibitors

A study highlighted the use of this compound derivatives as monoamine reuptake inhibitors, which are essential for treating depression and anxiety disorders. The research demonstrated that these derivatives could effectively inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to improved therapeutic outcomes .

Case Study 2: Neurotransmitter Modulation Research

Another significant study investigated the effects of this compound on neurotransmitter modulation within animal models of neurodegenerative diseases. Findings indicated that the compound positively influenced cognitive functions by enhancing synaptic plasticity through its action on specific receptor pathways .

Mechanism of Action

The mechanism of action of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting the biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Boc vs. Methyl and Other Groups

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
  • Structure: Shares the azabicyclo core but substitutes Boc with a methyl group at the 9-position. Multiple isomers (endo/exo) exist, such as endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (CAS 76272-56-5) and exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (CAS 141650-55-7) .
  • Applications: These methyl derivatives exhibit pharmacological activities, including ganglionic blocking and curare-like effects. For example, 9-methyl-3,9-diazabicyclo[3.3.1]nonane derivatives show potent neuromuscular blocking activity .
3,7-Diazabicyclo[3.3.1]nonane Derivatives
  • Structure: Contains two nitrogen atoms at the 3- and 7-positions. Derivatives like 3,7-diazabicyclo[3.3.1]nonan-9-ones are synthesized via Dieckmann condensation or Mannich reactions .
  • Applications : These compounds are investigated as anticancer agents, modulators of polyamine metabolism, and nicotinic acetylcholine receptor ligands .
Selenium and Sulfur Analogs
  • Structure: Replacement of the bridgehead nitrogen with selenium or sulfur, e.g., 2,6-dichloro-9-selenabicyclo[3.3.1]nonane or 9-thiabicyclo[3.3.1]nonane.
  • Reactivity : Selenium analogs exhibit superior anchimeric assistance (>100× faster nucleophilic substitution) compared to sulfur or nitrogen analogs . These are used in click chemistry for bioactive triazole derivatives .

Stereochemical Variations: Exo vs. Endo Isomerism

  • Exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane: The exo configuration places the amine group outward, influencing receptor binding and metabolic stability. This isomer is preferred in drug synthesis for enhanced bioavailability .
  • Endo Isomers: Endo-3-amino-9-methyl derivatives (e.g., Granatamine) show distinct bioactivities, such as dopamine D3 receptor antagonism, but lower metabolic stability compared to exo counterparts .

Biological Activity

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a bicyclic compound that has garnered attention for its potential biological activity, particularly in the field of drug development targeting central nervous system (CNS) disorders. This article explores the compound's biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with a nitrogen atom and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C13H24N2O2C_{13}H_{24}N_{2}O_{2}, with a molecular weight of approximately 240.35 g/mol. The presence of the Boc group enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis.

PropertyValue
Molecular FormulaC13H24N2O2C_{13}H_{24}N_{2}O_{2}
Molecular Weight240.35 g/mol
CAS Number1363380-67-9
Purity97%

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of drugs targeting CNS disorders such as Alzheimer's and Parkinson's diseases. The compound is believed to interact with neurotransmitter systems, modulating their activity to provide therapeutic effects.

Target Interactions

Research indicates that this compound may influence several biochemical pathways related to neurotransmission and neuroprotection:

  • Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, affecting mood, cognition, and motor functions.
  • Receptor Interactions : It may act on specific receptors in the CNS, potentially leading to neuroprotective effects against neurodegenerative diseases.
  • Biochemical Pathways : Involvement in pathways related to synaptic plasticity and neuroinflammation has been suggested.

Research Findings

Several studies have examined the biological activity of this compound, highlighting its potential as a therapeutic agent.

Case Study: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound in animal models of Alzheimer's disease. The results indicated that these compounds significantly reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

Table: Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
Neuroprotection in Alzheimer'sReduced amyloid-beta levels; improved cognition
Interaction with neurotransmittersModulated dopamine and serotonin levels
Synthesis of bioactive compoundsServed as an intermediate for various CNS-active drugs

Applications in Drug Development

This compound serves as a crucial intermediate for synthesizing various pharmaceutical agents aimed at treating CNS disorders:

  • Drug Synthesis : It is utilized in developing novel compounds that target specific neurological pathways.
  • Research Tool : The compound is employed in laboratory studies to investigate mechanisms underlying CNS diseases.
  • Catalyst Design : Its unique structure allows it to function as a ligand in catalytic reactions, enhancing the development of new synthetic methodologies .

Q & A

Q. What are the key methodologies for synthesizing Exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane, and how do reaction conditions influence yield?

The synthesis of bicyclic amines like this compound often involves intramolecular cyclization or cascade reactions. For example, Michael/aldol cascade reactions can construct the azabicyclo[3.3.1]nonane scaffold, while intramolecular N-cyclization of amine diols in the presence of trifluoroacetic acid is another route . The Boc (tert-butoxycarbonyl) group is typically introduced to protect the amine during synthesis. Reaction parameters such as temperature (e.g., controlled heating to avoid side reactions), solvent polarity (e.g., dichloromethane for stability), and stoichiometry of reagents (e.g., excess borane for hydroboration) critically affect yield and purity. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the exo isomer .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate the exo configuration from endo isomers in this compound?

  • NMR : The exo configuration often shows distinct coupling patterns due to spatial proximity of protons. For example, in related 9-oxabicyclo[3.3.1]nonanes, exo protons exhibit J values around 5 Hz, correlating with chair-like conformations .
  • IR : Ether or carbonyl stretches (e.g., Boc group C=O at ~1680–1720 cm⁻¹) and amine N-H vibrations (if deprotected) provide functional group confirmation .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₃H₂₃N₂O₂: calculated 255.17 g/mol), while fragmentation patterns reveal stability of the bicyclic core .

Q. What are the primary applications of this compound in medicinal chemistry?

The azabicyclo[3.3.1]nonane scaffold is a privileged structure in drug design due to its rigidity and ability to mimic bioactive conformations. Derivatives of this compound have shown analgesic activity via interactions with opioid receptors and FGFR tyrosine kinase inhibition , making them candidates for cancer therapy . The Boc group enhances solubility and stability during in vitro assays, while the exo-3-amino group serves as a handle for further functionalization (e.g., coupling with carboxylic acids via amide bonds) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the bicyclic core influence regioselectivity in substitution or oxidation reactions?

The rigid bicyclo[3.3.1]nonane framework imposes steric constraints that direct reactivity. For instance:

  • Oxidation : The 9-Boc group stabilizes adjacent carbocations, favoring oxidation at the 3-position. Reagents like KMnO₄ or CrO₃ yield ketones, while milder conditions (e.g., TEMPO/NaOCl) selectively oxidize alcohols to aldehydes .
  • Substitution : The exo-3-amino group’s axial orientation facilitates nucleophilic attack, whereas bulky substituents at the 9-position (e.g., Boc) hinder reactivity at the bridgehead .

Q. What computational approaches validate the conformational stability of this compound, and how do they correlate with experimental data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chair-boat conformations for the bicyclic system, with energy minima matching NMR-derived coupling constants . Parameters like XlogP (hydrophobicity) and topological polar surface area (TPSA) computed from SMILES strings (e.g., TPSA ≈ 50 Ų for the Boc-protected amine) guide solubility predictions for biological assays .

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity across studies?

Discrepancies often arise from:

  • Impurity profiles : Side products from incomplete Boc deprotection or isomerization require rigorous characterization (e.g., HPLC-MS).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents (e.g., toluene) .
  • Catalyst variability : Transition-metal catalysts (e.g., Pd for cross-coupling) must be screened for batch-to-batch consistency.

Methodological Considerations

Q. What strategies optimize the removal of the Boc group without degrading the bicyclic core?

  • Acidic Conditions : TFA/DCM (1:1 v/v) at 0°C selectively cleaves the Boc group while preserving the amine and bicyclic structure.
  • Thermal Stability : Heating above 80°C risks decarboxylation; microwave-assisted deprotection at controlled temperatures (50–60°C) improves efficiency .

Q. How do functional group transformations (e.g., amidation, alkylation) at the 3-amino position affect biological activity?

  • Amidation : Coupling with aryl carboxylic acids enhances binding to hydrophobic enzyme pockets (e.g., FGFR kinases) .
  • Alkylation : Introducing methyl or benzyl groups modulates logP values, impacting blood-brain barrier permeability in CNS-targeted analgesics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.